

synthesis of 4-Nitro-L-phenylalanine for research use

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Compound of Interest

Compound Name: 4-Nitro-L-phenylalanine

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An In-depth Technical Guide to the Synthesis of **4-Nitro-L-phenylalanine** for Research Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of **4-Nitro-L-phenylalanine**, a crucial amino acid derivative in biochemical research and pharmaceutical development. Its unique nitro group serves as a valuable building block for peptide synthesis, enabling the exploration of structure-activity relationships and acting as a chromophore for enhanced detection.^[1] This document details established chemical and enzymatic synthetic routes, complete with experimental protocols and comparative data, to assist researchers in its effective preparation for laboratory and developmental applications.

Physicochemical Properties and Characterization Data

A summary of the key physical and chemical properties of **4-Nitro-L-phenylalanine** is presented below. This data is essential for its identification and quality control.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ N ₂ O ₄	[1][2][3]
Molecular Weight	210.19 g/mol	[2][3]
Appearance	White to yellowish powder	[1]
Melting Point	240-251 °C (decomposes)	[1][4][5]
Optical Rotation [α] _{D20}	+6.0 \pm 1.5° (c=1 in 5N HCl)	[1]
CAS Number	949-99-5	[1][3]
Purity (typical)	\geq 98% (HPLC)	[1]

Synthetic Routes and Methodologies

Two primary methodologies for the synthesis of **4-Nitro-L-phenylalanine** are prevalent in research and development: direct nitration of L-phenylalanine and enzymatic synthesis from 4-nitrocinnamic acid.

Chemical Synthesis: Direct Nitration of L-Phenylalanine

The most common chemical synthesis involves the electrophilic nitration of L-phenylalanine using a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid.[4][6][7] This method is well-established but requires careful control of reaction conditions to maximize the yield of the desired para-isomer and minimize the formation of byproducts.

The efficiency of the nitration reaction is highly dependent on the reaction conditions. Below is a comparison of different reported methodologies.

Method	Reagents	Temperature (°C)	Time	Yield (%)	Reactor Type	Reference
Method A	L-phenylalanine, H ₂ SO ₄ , HNO ₃	0	10-15 min	50-55	Batch	[6]
Method B	L-phenylalanine, H ₂ SO ₄ , HNO ₃	0	3 h	65.2	Batch	[7]
Method C	L-phenylalanine, H ₂ SO ₄ , HNO ₃	50	5 min	80.9	Tubular	[7]
Method D	L-phenylalanine, mixed acid	Room Temp	12 h	57	Batch	[8]

This protocol is based on a widely cited method for the laboratory-scale synthesis of **4-Nitro-L-phenylalanine**.[\[6\]](#)

Materials:

- L-phenylalanine (10.0 g, 60.6 mmol)
- Concentrated Sulfuric Acid (H₂SO₄, 95-98%, 16 mL)
- Concentrated Nitric Acid (HNO₃, 90%, 3.0 mL)
- Lead(II) Carbonate (PbCO₃, ~80 g)
- Hydrogen Sulfide (H₂S) gas
- 95% Ethanol

- Deionized Water
- Ice

Procedure:

- In a flask immersed in an ice bath, dissolve 10.0 g of L-phenylalanine in 16 mL of concentrated sulfuric acid at 0°C with stirring.
- Slowly add 3.0 mL of 90% nitric acid dropwise to the stirring solution, ensuring the temperature is maintained at approximately 0°C.
- After the complete addition of nitric acid, continue stirring the mixture for an additional 10-15 minutes.
- Pour the reaction mixture over approximately 200 mL of crushed ice and then dilute with water to a total volume of about 700 mL.
- Heat the solution to boiling and neutralize it by the gradual addition of lead(II) carbonate until the pH is neutral.
- Filter the resulting precipitate (lead sulfate) and treat the supernatant with a stream of hydrogen sulfide gas to precipitate any remaining lead ions as lead sulfide.
- Filter the lead sulfide precipitate.
- Reduce the volume of the resulting filtrate to one-third of its original volume by evaporation.
- The solid **4-Nitro-L-phenylalanine** will crystallize. Filter the solid product and wash it with 95% ethanol.
- For further purification, the product can be recrystallized from boiling water to yield 50-55% of pure p-nitrophenylalanine.[6]

Enzymatic Synthesis

An alternative, greener approach to synthesizing **4-Nitro-L-phenylalanine** involves the use of Phenylalanine Ammonia Lyases (PALs).[9][10] These enzymes catalyze the reverse reaction of

deamination, adding ammonia to a cinnamic acid derivative.^[9] This method offers high enantioselectivity and avoids the harsh acidic conditions of chemical nitration.

Enzyme	Substrate	Conversion (%)	Reaction Time	Key Advantage	Reference
Phenylalanine Ammonia Lyase (PAL)	4-Nitrocinnamic Acid	89 ± 5	20 min (in continuous flow)	High conversion, short reaction time, catalyst reusability	^[9]

This protocol outlines the general steps for an immobilized enzyme continuous flow synthesis.^[9]

Materials:

- 4-Nitrocinnamic acid
- Ammonium carbamate (e.g., 5M)
- Immobilized Phenylalanine Ammonia Lyase (e.g., AvPAL or PbPAL)
- Bicarbonate buffer (pH 9)
- Continuous flow reactor system

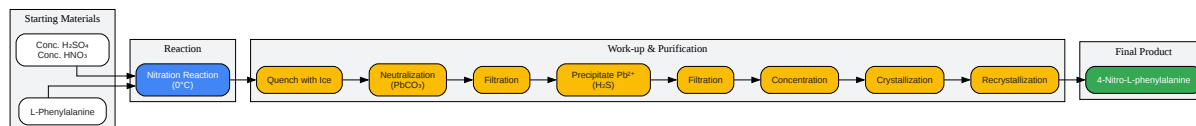
Procedure:

- Prepare a stock solution of 4-nitrocinnamic acid and a high-concentration solution of ammonium carbamate in a suitable buffer (e.g., bicarbonate buffer pH 9).
- Pack a column for the continuous flow reactor with the immobilized PAL enzyme.
- Set up the continuous flow system, pumping the substrate and ammonia source solutions through the enzyme-packed column at a controlled flow rate.
- Maintain the reactor at an optimal temperature (e.g., 37°C).

- The reaction occurs as the substrate solution passes over the immobilized enzyme, with a contact time that can be as short as 20 minutes.[9]
- Collect the eluent from the reactor, which contains the product, **4-Nitro-L-phenylalanine**.
- The product can be isolated and purified using standard chromatographic techniques.
- The immobilized enzyme can be reused over extended periods (e.g., up to 24 hours), demonstrating a key advantage of this method.[9]

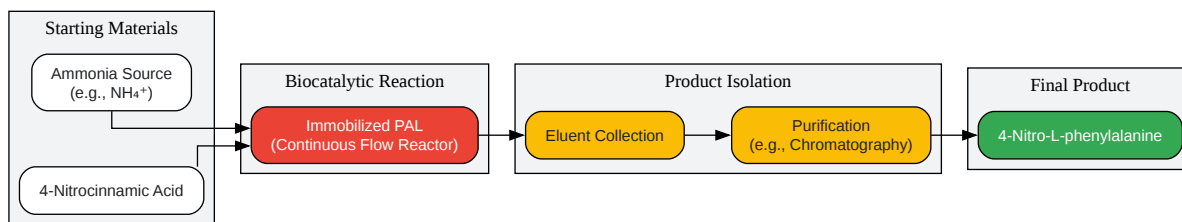
Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the chemical and enzymatic synthesis routes.



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Caption: Chemical Synthesis Workflow for **4-Nitro-L-phenylalanine**.



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Caption: Enzymatic Synthesis Workflow for **4-Nitro-L-phenylalanine**.

Applications in Research and Drug Development

4-Nitro-L-phenylalanine is a versatile tool for researchers. It is frequently incorporated into peptides and proteins to study structure-function relationships.[1] In drug development, its unique properties are leveraged for creating novel pharmaceuticals that may target specific enzymes or receptors.[1][11][12] Furthermore, it serves as a key intermediate in the synthesis of certain medications, such as the migraine treatment Zolmitriptan.[4] The presence of the nitro group can also be exploited for bioconjugation, facilitating the attachment of biomolecules to drugs or imaging agents.[11]

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